3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide
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Overview
Description
The compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure. They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of similar compounds has been characterized by 1H NMR, 13C NMR, MS, and FT-IR spectra . Single crystals of the compounds were grown in acetonitrile and the structure was confirmed by X-ray diffraction . The DFT-optimized structure was consistent with that determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied .Scientific Research Applications
Synthesis and Chemical Reactions
The compound belongs to a broader class of chemicals that have been the focus of synthetic chemistry research. For example, research has shown the synthesis of related quinazoline derivatives through reactions of anthranilamide with isocyanates, leading to the creation of novel structures such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These methods highlight the versatility of quinazoline derivatives in synthetic organic chemistry, offering pathways for the creation of compounds with potential biological activity (J. Chern et al., 1988).
Pharmacological Activities
Quinazoline derivatives have been evaluated for their biological activities, including antimicrobial and antihistaminic properties. Novel quinazolinones fused with triazole, triazine, and tetrazine rings exhibited significant antimicrobial activity against a variety of pathogens, indicating their potential as therapeutic agents (S. Pandey et al., 2009). Additionally, a series of 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated promising H1-antihistaminic activity, suggesting their utility in developing new classes of antihistamines (V. Alagarsamy et al., 2007).
Structural Analysis and Characterization
The structural and molecular properties of quinazoline derivatives have been thoroughly investigated. For instance, the synthesis and characterization of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were performed to improve its solubility and, potentially, its therapeutic efficacy. These efforts highlight the ongoing search for quinazoline derivatives with enhanced biological activities and favorable physicochemical properties (V. Bavetsias et al., 2002).
Mechanism of Action
Future Directions
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications . Future research could focus on exploring the biological activities of this compound and its derivatives.
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c26-20-12-6-4-8-17(20)16-30-24(33)19-11-5-7-13-21(19)31-22(28-29-25(30)31)14-15-23(32)27-18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSPQBOKGAZLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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